molecular formula C14H16N6O2 B605079 Abacavir carboxylate CAS No. 384380-52-3

Abacavir carboxylate

Cat. No.: B605079
CAS No.: 384380-52-3
M. Wt: 300.32 g/mol
InChI Key: OCSMNHMMTKMVCP-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacavir Carboxylate is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. This compound is formed by the oxidation of the C-5’ hydroxymethyl group of Abacavir to a carboxy group . It is one of the major metabolites of Abacavir in humans .

Mechanism of Action

Target of Action

Abacavir carboxylate primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . It is a nucleoside reverse transcriptase inhibitor (NRTI) and its primary role is to inhibit the HIV reverse transcriptase enzyme .

Mode of Action

This compound, once inside the cell, is converted by cellular enzymes to its active metabolite, carbovir triphosphate . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Biochemical Pathways

This compound is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive glucuronide and carboxylate metabolites .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . It is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The antiviral effect of this compound is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing . This results in the inhibition of the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors play a significant role in the development of hypersensitivity reactions to abacavir . The presence of the HLA-B*57:01 allele is strongly linked to an increased risk of developing hypersensitivity reactions . Therefore, pharmacogenetic screening is recommended before prescribing abacavir . Soil properties can also influence the production and fate of carboxylates, leading to uncertainty in understanding their role in terrestrial ecosystems .

Safety and Hazards

Abacavir carboxylate is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Abacavir can cause severe side effects including hypersensitivity, liver damage, and lactic acidosis .

Future Directions

Abacavir is used together with other HIV medications, such as abacavir/lamivudine/zidovudine, abacavir/dolutegravir/lamivudine, and abacavir/lamivudine . It is on the World Health Organization’s List of Essential Medicines . It is available as a generic medication . The ability to monitor antiretroviral drug concentration on an individual basis will allow practitioners to create a patient-specific regimen to reduce individual suffering .

Biochemical Analysis

Biochemical Properties

Abacavir Carboxylate interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions result in the formation of inactive glucuronide and carboxylate metabolites .

Cellular Effects

This compound influences cell function by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of HIV. It impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to carbovir-triphosphate (CBV-TP), an active intracellular anabolite . CBV-TP inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has a terminal elimination half-life of approximately 1.5 hours . Its stability, degradation, and long-term effects on cellular function have been studied in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes like uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions lead to the formation of inactive glucuronide and carboxylate metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg , suggesting that this compound is distributed to extravascular spaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Abacavir Carboxylate involves the oxidation of Abacavir. This can be achieved using various oxidizing agents such as hydrogen peroxide or other chemical oxidants . The reaction typically requires controlled conditions to ensure the selective oxidation of the hydroxymethyl group to a carboxyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical tools such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions: Abacavir Carboxylate undergoes various chemical reactions, including:

    Oxidation: The primary reaction to form this compound from Abacavir.

    Reduction: Can be reduced back to Abacavir under specific conditions.

    Substitution: Can undergo nucleophilic substitution reactions at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Abacavir.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison:

    Abacavir Carboxylate vs. Abacavir: this compound is an oxidation product and does not have the same antiviral activity as Abacavir.

    This compound vs. Abacavir Glucuronide: Both are major metabolites of Abacavir, but they are formed through different metabolic pathways.

Properties

IUPAC Name

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSMNHMMTKMVCP-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718879
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384380-52-3
Record name Abacavir 5'-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR 5'-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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